molecular formula C11H13NO2 B8803801 4-Isopropyl-beta-nitrostyrene

4-Isopropyl-beta-nitrostyrene

Cat. No.: B8803801
M. Wt: 191.23 g/mol
InChI Key: PLOZMGIWCWVROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-beta-nitrostyrene: is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a styrene backbone, with an isopropyl group (-CH(CH3)2) positioned para to the nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Henry Reaction (Nitroaldol Reaction): The most common method for synthesizing 4-Isopropyl-beta-nitrostyrene involves the Henry reaction, where p-isopropylbenzaldehyde reacts with nitromethane in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Microwave-Assisted Synthesis: An improved method involves the use of microwave irradiation, which significantly reduces reaction time and increases yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and scalability. The process involves the use of heterogeneous catalysts and optimized flow rates to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Reduction: p-Isopropyl-beta-phenethylamine.

    Oxidation: p-Isopropyl-beta-nitrobenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 4-Isopropyl-beta-nitrostyrene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: It is used in the synthesis of compounds with potential therapeutic properties, such as anti-inflammatory and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 4-Isopropyl-beta-nitrostyrene involves its reactivity as a nitroalkene. The nitro group acts as an electron-withdrawing group, making the compound highly electrophilic. This electrophilicity allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(2-nitroethenyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3

InChI Key

PLOZMGIWCWVROY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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